3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide

Catalog No.
S15539997
CAS No.
M.F
C22H23N3O2
M. Wt
361.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propa...

Product Name

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)-N-(1-propan-2-ylindol-4-yl)propanamide

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C22H23N3O2/c1-15(2)25-13-10-18-19(8-5-9-20(18)25)23-21(26)11-12-24-14-16-6-3-4-7-17(16)22(24)27/h3-10,13,15H,11-12,14H2,1-2H3,(H,23,26)

InChI Key

WVEULAJRRRLVCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCN3CC4=CC=CC=C4C3=O

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide is a synthetic organic compound characterized by its complex structure, which integrates both an indole and an isoindoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of drug development. The presence of both the indole and isoindoline structures suggests that it may interact with various biological targets, making it a candidate for further pharmacological studies.

, which are essential for its functionalization and modification in synthetic chemistry. Key reactions include:

  • Oxidation: The indole ring can be oxidized using potassium permanganate, leading to the formation of indole derivatives such as indole-3-carboxylic acid.
  • Reduction: The carbonyl group in the isoindoline moiety can be reduced to an alcohol using sodium borohydride, yielding N-(1H-indol-6-yl)-3-(1-hydroxy-1,3-dihydro-2H-isoindol-2-yl)propanamide.
  • Electrophilic Substitution: The indole ring is susceptible to electrophilic substitution reactions, particularly at the 3-position, allowing for further derivatization.

Research indicates that 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide may exhibit various biological activities. These include:

  • Anticancer Properties: Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: The compound may interact with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

The exact mechanisms of action involve interactions with specific enzymes and receptors, influencing metabolic pathways and gene expression through DNA/RNA intercalation.

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Moiety: This can be achieved via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Synthesis of the Isoindoline Moiety: This is commonly done by reducing phthalimide using lithium aluminum hydride.
  • Coupling Reaction: The final step involves coupling the indole and isoindoline moieties through amide bond formation, often utilizing coupling reagents like N,N’-dicyclohexylcarbodiimide in the presence of a base such as triethylamine.

The potential applications of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide span across various fields:

  • Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases.
  • Material Science: Utilized as a building block for synthesizing novel materials or dyes due to its unique structural properties.

The versatility of this compound makes it a valuable target for further research and development.

Studies on interaction mechanisms reveal that this compound may bind to specific receptors or enzymes, influencing biological pathways. Its interactions could lead to significant changes in cellular signaling and metabolic processes. Understanding these interactions is crucial for elucidating its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with 3-(1-oxo-1,3-dihydro-2H-isoindol-2-y)-N-[1-(propan-2-yl)-1H-indol-4-y]propanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(1H-indol-3-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-y)propanamideIndole at 3-positionVariation in biological activity due to substitution pattern
N-(1H-indol-6-y)-3-(1-hydroxycarbonyl)butanamideAdditional carbon in side chainPotentially different solubility and reactivity profiles

These compounds highlight the uniqueness of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-y)-N-[1-(propan -2-y)-1H-indol -4-y]propanamide due to its specific substitution pattern and structural configuration, which may confer distinct chemical reactivity and biological activity compared to its analogs .

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

361.17902698 g/mol

Monoisotopic Mass

361.17902698 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-14-2024

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